Adamexina
Description
Adamexina (CAS: 54785-02-3) is a brominated adamantane derivative with the molecular formula C₂₀H₂₆Br₂N₂O and a molecular weight of 470.24 g/mol . Its structure features a 1-adamantyl core substituted with a dibromoacetamide group (Figure 1). The InChI code (1/C20H26Br2N2O...) highlights its stereochemical complexity, including bromine atoms at positions 4' and 6' of the phenyl ring and a methyltricyclo(3.3.1.1³,⁷)dec-1-ylamino group .
Properties
CAS No. |
76270-03-6 |
|---|---|
Molecular Formula |
C18H25Br2ClN2 |
Molecular Weight |
464.7 g/mol |
IUPAC Name |
N-[(2-amino-3,5-dibromophenyl)methyl]-N-methyladamantan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H24Br2N2.ClH/c1-22(10-14-5-15(19)6-16(20)17(14)21)18-7-11-2-12(8-18)4-13(3-11)9-18;/h5-6,11-13H,2-4,7-10,21H2,1H3;1H |
InChI Key |
DJTJLNGIJXRBIN-UHFFFAOYSA-N |
SMILES |
CN(CC1=C(C(=CC(=C1)Br)Br)N)C23CC4CC(C2)CC(C4)C3.Cl |
Canonical SMILES |
CN(CC1=C(C(=CC(=C1)Br)Br)N)C23CC4CC(C2)CC(C4)C3.Cl |
Other CAS No. |
76270-03-6 |
Synonyms |
adamexina |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number | Research Applications |
|---|---|---|---|---|---|
| This compound | C₂₀H₂₆Br₂N₂O | 470.24 | Dibromoacetamide, 1-adamantyl | 54785-02-3 | Neuropharmacology (hypothetical) |
| Adamantylmethamphetamine | C₁₄H₂₁N·CH₃ | 215.33 (estimated) | Methamphetamine, 1-adamantyl | Not available | CNS stimulant studies |
| Adamantyl isothiocyanate | C₁₁H₁₅NS | 193.31 | Isothiocyanate, 1-adamantyl | 52809-07-1 | Protein conjugation, imaging |
| Adamantyl-N-acetylcystein | C₁₅H₂₃NO₃S | 297.41 | N-acetylcysteine, 1-adamantyl | Not available | Antioxidant delivery systems |
Key Observations :
Substituent Diversity: this compound’s dibromoacetamide group distinguishes it from other derivatives. Bromine atoms enhance molecular weight and may influence halogen bonding in target interactions . Adamantyl isothiocyanate’s reactive isothiocyanate group enables covalent bonding to thiols, useful in bioconjugation studies .
Physicochemical Properties: this compound’s higher molecular weight (470.24 g/mol) compared to analogs like adamantyl isothiocyanate (193.31 g/mol) may reduce blood-brain barrier permeability but improve plasma stability .
Critical Findings :
- This compound’s bromine atoms may confer unique pharmacokinetics, such as prolonged half-life, but also increase environmental persistence risks .
- Unlike adamantylmethamphetamine, this compound lacks documented psychostimulant effects, aligning with its classification as a non-therapeutic research compound .
Tables
- Table 1: Structural and functional comparison of this compound with analogs.
- Table 2: Research and safety profiles.
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